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Compound of Interest
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Cat. No.: B10763040

An In-depth Technical Guide to the Synthesis of Triethanolamine from Ethylene Oxide and
Ammonia

Introduction

Triethanolamine (TEA) is a versatile tertiary amine and a triol, making it a valuable
intermediate in various industries. It is utilized extensively in the production of surfactants,
emulsifiers, detergents, and as a corrosion inhibitor and pH adjuster. In the pharmaceutical and
cosmetics industries, it serves as an emulsifying agent for creams, lotions, and gels. This guide
provides a comprehensive technical overview of the synthesis of triethanolamine from the
reaction of ethylene oxide and ammonia, focusing on the underlying chemistry, experimental
protocols, and process parameters for researchers, scientists, and professionals in drug
development.

Reaction Mechanism and Kinetics

The synthesis of triethanolamine is not a direct reaction but a series of sequential, competitive
nucleophilic substitution reactions. Ammonia initially reacts with ethylene oxide to form
monoethanolamine (MEA). MEA, being a primary amine, is more nucleophilic than ammonia
and subsequently reacts with another molecule of ethylene oxide to yield diethanolamine
(DEA). Finally, the secondary amine DEA reacts with a third ethylene oxide molecule to
produce the desired triethanolamine (TEA).[1]

The overall reaction scheme is as follows:
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e NHs + C2H40 —» HOCH2CH2NH2 (Monoethanolamine - MEA)
¢ HOCH2CH2NH2 + C2H40O -~ (HOCH2CH2)2NH (Diethanolamine - DEA)
e (HOCH2CH2)2NH + C2H40O - (HOCH2CHz2)sN (Triethanolamine - TEA)

These reactions are typically carried out in an aqueous medium, and the presence of water can
accelerate the reaction.[2] The product distribution (the relative amounts of MEA, DEA, and
TEA) is highly dependent on the stoichiometry of the reactants.[3] A high molar ratio of
ammonia to ethylene oxide favors the formation of MEA, while lower ratios lead to higher yields
of DEA and TEA.[4]

The reactions are irreversible, competitive, and consecutive second-order reactions.[5] The
activation energy for the formation of MEA from aqueous ammonia and ethylene oxide has
been reported to be approximately 61.25 kJ/mol (or about 11,500 cal/mol).[4][5] The reaction
rates for the subsequent steps to form DEA and TEA are comparatively faster.
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Figure 1: Reaction pathway for the synthesis of ethanolamines.

Synthesis Methodologies and Experimental
Protocols
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The industrial production of ethanolamines is exclusively achieved through the reaction of
ethylene oxide with excess ammonia.[2] This can be performed via a non-catalytic aqueous
process or a catalytic process.

Aqueous Ammonia Process (Non-Catalytic)

This is a common industrial method where ethylene oxide is reacted with an agueous solution
of ammonia. The process is typically continuous.

Experimental Protocol:

Reactant Preparation: An aqueous ammonia solution (e.g., 28-37% by weight) is prepared.

[6]

e Reaction: The agueous ammonia and liquid ethylene oxide are continuously fed into a
reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter and is adjusted
based on the desired product distribution; for higher TEA yield, a lower ammonia to ethylene
oxide ratio is used.[4][7]

+ Reaction Conditions: The reaction is exothermic and is typically conducted at temperatures
ranging from 40 to 150°C and under moderate to high pressure (0.1 to 16 MPa) to keep the
reactants in the liquid phase.[1][7]

e Product Mixture: The output from the reactor is a mixture of MEA, DEA, TEA, water, and
unreacted ammonia.[1]

Catalytic Process

To improve selectivity, particularly towards MEA or DEA, heterogeneous catalysts can be
employed. This often involves using anhydrous liquid ammonia.

Experimental Protocol:

o Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst. A ZSM-5
type zeolite that has undergone ion exchange with lanthanum is one such catalyst
mentioned for ethanolamine production.[6]
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e Reactant Feed: Liquid ammonia and ethylene oxide are continuously introduced into the
packed reactor at specified flow rates. For instance, concentrations might be set to achieve
18.1% ethylene oxide, 70.9% liquid ammonia, and 11.0% MEA (if recycled) by weight.[6]

o Reaction Conditions: The reaction can be performed adiabatically. An example condition
includes an inlet temperature of 45°C and a pressure of 10 MPa.[6]

e Product Output: The conversion of ethylene oxide is typically near 100%.[6] The resulting
solution contains the mixture of ethanolamines and unreacted ammonia.
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Figure 2: Generalized workflow for Triethanolamine synthesis and purification.

Quantitative Data

The distribution of ethanolamines is highly sensitive to the reaction conditions. The tables
below summarize key quantitative data from various sources.

Table 1: Reaction Conditions and Product Distribution
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Parameter

Process Type

Value/Range

Aqueous Ammonia

Product
Composition

Reaction mixture:
30-50% TEA, 15-
60% DEA by weight

Source

[7]

Reactant Ratio

Molar Ratio NH3:EO =
0.28

Not specified, but
favors higher

ethanolamines

[6]

Molar Ratio NHs:EO =
1.5to06

Favors MEA, but
adjustable for
DEA/TEA

[7]

Temperature

40 - 150 °C

General operating

range

[1](7]

Pressure

0.1-16 MPa

General operating

range

[7]

Catalyst

La-exchanged ZSM-5

Zeolite

Final purified bottoms:
91.7% TEA, 7.6%
DEA

[6]

| EO Conversion | Nearly 100% | For both aqueous and catalyst processes |[6] |

Table 2: Kinetic Parameters for Ethanolamine Synthesis

Reaction Step

NHs + EO -~ MEA

Parameter

Activation Energy
(Ea)

Value

61.25 kJ/mol

Source

[4]

NHsz + EO - MEA

Activation Energy (Ea)

~11,500 cal/mol
(~48.1 kd/mol)

[5]

| Consecutive Steps | Relative Rate Constants | Ratio of ki:k2:ks (MEA:DEA:TEA formation) is

approx. 1:6:4 [[8] |
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Purification of Triethanolamine

Regardless of the synthesis method, the crude product is a mixture that requires purification.
The standard method for separating the ethanolamines from each other and from water and
unreacted ammonia is fractional distillation.[1]

The purification process generally follows these steps:

« Ammonia Removal: The unreacted ammonia is stripped from the reaction mixture, often in a
distillation column, and is typically recycled back to the reactor.[6][7]

e Dehydration: Water is removed from the mixture in a dehydrating column.[6]

o Fractional Distillation: The anhydrous mixture of ethanolamines is separated in a series of
distillation columns due to their different boiling points (MEA: 170°C, DEA: 268°C, TEA:
335°C).

o First, MEA is distilled off.[6]
o Next, DEA is separated.[6]
o The remaining bottoms consist of crude TEA, which may be further purified.[6]

To obtain high-purity, colorless, and stable TEA, further treatment may be necessary. One
patented method involves reacting the crude product (after MEA removal) with additional
ethylene oxide at 110-180°C, followed by rectification in the presence of phosphorous or
hypophosphorous acid.[9][10]
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Figure 3: Distillation sequence for the purification of ethanolamines.
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Conclusion

The synthesis of triethanolamine from ethylene oxide and ammonia is a well-established
industrial process involving a series of consecutive reactions. Control over the final product
distribution is primarily achieved by manipulating the molar ratio of the reactants, temperature,
and pressure. While non-catalytic aqueous processes are common, catalytic methods offer
pathways to enhanced selectivity. The purification of TEA from the resulting mixture of
ethanolamines is a critical step, accomplished through a multi-stage distillation process. For
researchers and professionals, understanding the interplay between reaction kinetics, process
conditions, and separation technology is paramount to optimizing the yield and purity of
triethanolamine for its diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis of Triethanolamine from ethylene oxide and
ammonia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10763040#synthesis-of-triethanolamine-from-
ethylene-oxide-and-ammonia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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